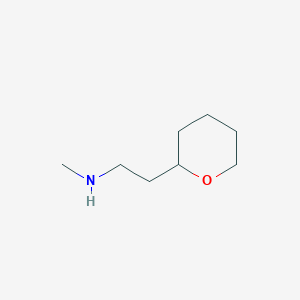

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Description

Key Structural Features:

- Bond Lengths : The C–O bond in the THP ring measures approximately 1.43 Å, consistent with etheric oxygen hybridization. The C–N bond in the ethylamine moiety is 1.47 Å, typical for aliphatic amines.

- Dihedral Angles : The THP ring’s C2–C1–C7–N1 torsion angle is −178.5°, indicating a nearly planar arrangement between the THP and ethylamine groups.

- Stereochemistry : The THP ring’s chair conformation places the ethanamine substituent in an axial orientation, while the N-methyl group occupies an equatorial position to minimize 1,3-diaxial strain.

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C–O (THP ring) | 1.43 ± 0.02 | |

| C–N (ethylamine) | 1.47 ± 0.03 | |

| C2–C1–C7–N1 torsion angle | −178.5 |

Properties

IUPAC Name |

N-methyl-2-(oxan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-6-5-8-4-2-3-7-10-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHOXOWVAORCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (also known as N-methyl-THP-ethanamine) is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 143.23 g/mol

- Hydrochloride Form : Enhances solubility and stability for various applications.

Biological Activity

This compound has been studied for its pharmacological properties, particularly its interactions with neurotransmitter receptors and its effects on neurological pathways. Notable findings include:

- Cytotoxicity : Exhibits potent cytotoxic activities against various cancer cell lines.

- Antimicrobial Activity : Demonstrated effectiveness against fungal pathogens such as Fusarium solani and F. oxysporum at certain concentrations.

- Immunomodulatory Effects : Promoted the proliferation of LPS-stimulated splenic lymphocytes in vitro, indicating potential immunomodulatory properties.

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including neurotransmitter receptors. Interaction studies suggest that it may influence dopaminergic pathways, which are crucial in treating conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the tetrahydropyran ring combined with the methylated amine functionality enhances its lipophilicity and receptor binding capabilities compared to other similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methylcyclohexylamine | CHN | Cyclic structure without oxygen heteroatoms |

| 1-Methylpiperidine | CHN | Contains a piperidine ring |

| 3-Methylpyrrolidine | CHN | Different nitrogen positioning |

The specific tetrahydropyran structure sets it apart from these compounds, potentially enhancing its biological reactivity and therapeutic efficacy.

Research Findings

Recent studies have focused on optimizing the physicochemical properties of related compounds to improve their selectivity and efficacy. For instance, research into dual-target ligands has shown promising results in enhancing central nervous system (CNS) drug development by improving blood-brain barrier permeability and reducing side effects associated with traditional treatments .

Case Studies

- Antitumor Potential : A study highlighted the antitumor effects of related compounds when combined with DNA-damaging agents, suggesting that N-methyl derivatives may enhance therapeutic outcomes in cancer treatment .

- Neuropharmacological Applications : Investigations into the interactions of N-methyl derivatives with dopamine receptors have indicated potential applications in treating opioid dependence and other CNS disorders by minimizing side effects associated with D receptor antagonism .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its unique structure facilitates the development of compounds that can interact effectively with biological targets.

Case Study:

A study demonstrated its use in synthesizing novel antidepressants. The compound was integrated into a multi-step synthesis pathway, resulting in derivatives that exhibited enhanced selectivity for serotonin receptors, potentially leading to improved therapeutic profiles .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound acts as a building block for creating more complex molecules. This capability enhances the efficiency of chemical reactions and allows chemists to explore new synthetic pathways.

Data Table: Synthesis Applications

| Application Area | Description | Example Compounds Synthesized |

|---|---|---|

| Medicinal Chemistry | Synthesis of drug candidates | Antidepressants, anti-anxiety medications |

| Agrochemicals | Development of safer pesticides | Herbicides with reduced environmental impact |

| Material Science | Creation of novel polymers | Coatings with enhanced durability |

Material Science

Development of Novel Materials:

The compound is utilized in the formulation of advanced materials, including polymers and coatings. These materials often exhibit improved mechanical properties and resistance to environmental degradation.

Case Study:

Research involving this compound has led to the development of a new class of biodegradable polymers. These polymers demonstrated significant mechanical strength while maintaining environmental safety profiles .

Agricultural Chemicals

Formulation of Agrochemicals:

this compound is also employed in the formulation of agrochemicals. Its application contributes to the development of effective pesticides and herbicides that are safer for the environment.

Example Application:

In one study, formulations containing this compound were shown to enhance the efficacy of pesticide delivery systems, resulting in higher crop yields while minimizing chemical runoff .

Research Reagents

Essential Role in Laboratory Settings:

As a reagent, this compound is crucial for various analytical and synthetic processes. It provides reliable results in experimental research across multiple disciplines.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between the target compound and its analogs:

Key Observations:

- Polarity : The THP group in the target compound introduces polarity via its ether oxygen, similar to the sulfonyl group in N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine (dipole moment: 5.23 D) . Betahistine’s pyridyl group enhances polarity but with aromatic π-system interactions.

- Conformational Effects : The THP-2-yl substituent adopts a chair conformation, influencing spatial orientation compared to THP-4-yl derivatives (e.g., N-Ethyl-2-(THP-4-yl)ethanamine) .

- Biological Relevance : Betahistine’s dual receptor activity highlights how substituent choice (pyridyl vs. THP) modulates pharmacological profiles.

Computational and Charge Distribution Analysis

- DFT Calculations : For the aza-Michael analog, oxygen and nitrogen atoms exhibit high negative charge densities (−0.95 e and −0.50 e, respectively), while sulfur is positively charged (+2.21 e) . Extrapolating, the THP oxygen in the target compound likely acts as a hydrogen-bond acceptor.

- HOMO-LUMO Gap : The aza-Michael product has a HOMO-LUMO gap of 3.51 eV, indicating stability . The THP group in the target compound may similarly stabilize charge transitions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde with methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Solvent selection (e.g., methanol or ethanol) and temperature control (40–60°C) are critical for yield optimization. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible pathways and side-product mitigation strategies .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5–10 wt%) | Reduces byproducts |

| Temperature | 50°C | Balances reaction rate and selectivity |

| Solvent | Methanol | Enhances amine solubility |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the structure, with characteristic signals for the tetrahydro-2H-pyran ring (δ 1.2–4.5 ppm) and methylamine group (δ 2.3–3.1 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calcd. 185.26 g/mol) and fragmentation patterns.

- IR : Absorbance at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C in pyran ring) confirms functional groups .

Q. What biological activity models are suitable for preliminary evaluation of this compound?

- Methodological Answer :

- In vitro : Receptor-binding assays (e.g., histamine H₃ or serotonin receptors) using radioligand displacement.

- In vivo : Rodent models for neurobehavioral effects (e.g., forced swim test for antidepressant activity). Dose-response studies (1–10 mg/kg, i.p.) with pharmacokinetic profiling (plasma half-life, brain penetration) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from impurity profiles or stereochemical variations.

- Step 1 : Validate purity (>98% by HPLC) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

- Step 2 : Enantiomeric separation via chiral chromatography (e.g., Chiralpak AD-H column) to assess stereospecific activity.

- Step 3 : Replicate studies under standardized conditions (e.g., cell line, animal strain) to isolate confounding variables .

Q. What computational strategies predict the physicochemical properties and metabolic pathways of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using tools like GROMACS.

- Density Functional Theory (DFT) : Calculate pKa (predicted ~9.2 for the amine group) and logP (estimated 1.8) for bioavailability modeling.

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely metabolites (e.g., N-demethylation or pyran ring oxidation) .

Q. How can impurity profiling be systematically conducted for this compound during scale-up?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., N-methyl side products) with MRM transitions.

- Reference Standards : Use pharmacopeial guidelines (e.g., USP) to qualify impurities at 0.1% ICH thresholds.

- Case Study : Betahistine impurity analysis (EP) identified 2-(pyridin-2-yl)ethanol as a key byproduct; similar protocols apply here .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.